Product packaging for 2-Bromo-2,2-difluoroethanol(Cat. No.:CAS No. 420-94-0)

2-Bromo-2,2-difluoroethanol

Cat. No.: B2956406
CAS No.: 420-94-0
M. Wt: 160.946
InChI Key: ZAIZJZXPWYLNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Building Blocks in Organic Synthesis

Fluorinated building blocks are a class of organic compounds that contain fluorine atoms or fluorine-bearing groups and are used in the synthesis of more complex fluorinated molecules. alfa-chemistry.com The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, which is the strongest in organic chemistry. alfa-chemistry.comalfa-chemistry.com

Table 1: Applications of Fluorinated Building Blocks

Field Application
Medicinal Chemistry Enhance metabolic stability, bioavailability, and binding affinity of drug candidates. tcichemicals.comyoutube.com
Agrochemicals Improve the efficacy and stability of herbicides, insecticides, and fungicides. sigmaaldrich.comyoutube.com
Materials Science Create polymers (e.g., Teflon), lubricants, and liquid crystal displays with enhanced thermal stability and specific properties. alfa-chemistry.comsigmaaldrich.com

| Transition Metal Chemistry | Used in F-containing ligands, allowing for reaction monitoring via ¹⁹F NMR spectroscopy. alfa-chemistry.com |

Historical Context of Halogenated Alcohols in Chemical Transformations

Halogenated organic compounds, or organohalogens, have long been recognized as fundamental intermediates in organic synthesis. ijrpr.comalevelchemistryhelp.co.uk Their utility stems from the halogen atom's ability to act as a good leaving group in nucleophilic substitution reactions, making them versatile precursors for constructing more complex molecules. ijrpr.com

Alcohols are among the most common and readily available organic compounds. However, the hydroxyl (-OH) group is a poor leaving group, meaning it does not readily detach from the carbon skeleton during a reaction. unco.edu Historically, a primary focus of synthetic chemistry has been the "activation" of this hydroxyl group to facilitate nucleophilic substitution. unco.edu A classic and pervasive strategy is the conversion of alcohols into alkyl halides. rsc.org This transformation has been accomplished using a variety of reagents over the years, including hydrogen halides (often with a catalyst like zinc chloride in the Lucas test), thionyl chloride (SOCl₂), and phosphorus halides like PCl₅. unco.edursc.org The SN2 displacement of these activated alcohols by halide ions is a foundational method for installing halogen-bearing stereocenters. nih.gov This historical development of methods to convert alcohols to alkyl halides underscores the importance of halogenated intermediates, including halogenated alcohols themselves, as pivotal building blocks in chemical synthesis. alevelchemistryhelp.co.uk

Overview of 2-Bromo-2,2-difluoroethanol’s Role as a Synthetic Precursor

This compound (C₂H₃BrF₂O) is a specialized halogenated alcohol that serves as a valuable synthetic intermediate. google.comchemicalbook.com It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and functional materials such as fluorine-containing polymers. google.comchemicalbook.com The molecule contains a reactive hydroxyl group and a bromodifluoromethyl group, offering multiple points for chemical modification.

A key application of this compound is as a starting material for producing fluorine-containing sulfonic acid salts. chemicalbook.com These salts are important intermediates for creating solid electrolytes used in fuel cells and photoacid generators for photolithography in the semiconductor industry. chemicalbook.com

The synthesis of this compound can be challenging. It is difficult to selectively reduce a carbonyl group in a compound that also contains a bromodifluoromethyl group without causing debromination. google.com An effective process involves the reduction of a bromodifluoroacetic acid derivative, such as an ester or halide, using an ate hydride complex like sodium borohydride (B1222165). google.com This method allows for the selective reduction of the carbonyl group to an alcohol while preserving the carbon-bromine bond. google.com For example, ethyl 2-bromo-2,2-difluoroacetate can be reacted with sodium azide (B81097) to form ethyl 2-azido-2,2-difluoroacetate, which is then reduced with sodium borohydride to produce 2-azido-2,2-difluoroethanol, demonstrating the utility of the bromo-difluoroacetyl precursor which is reduced to the corresponding alcohol. dtic.mil

Table 2: Properties and Synthesis of this compound

Property/Reaction Description Reference
Molecular Formula C₂H₃BrF₂O chemspider.com
Average Mass 160.945 Da chemspider.com
Primary Use Intermediate for medicines, agrochemicals, and functional polymers. google.comchemicalbook.com
Key Application Raw material for fluorine-containing sulfonic acid salts. chemicalbook.com

| Synthetic Route | Reduction of a bromodifluoroacetic acid derivative (e.g., ester) with an ate hydride complex (e.g., sodium borohydride). | google.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BrF2O B2956406 2-Bromo-2,2-difluoroethanol CAS No. 420-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZJZXPWYLNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-94-0
Record name 2-bromo-2,2-difluoroethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Bromo 2,2 Difluoroethanol and Its Precursors

Classical and Industrially Relevant Preparative Routes

The most prominent and industrially scalable methods for preparing 2-Bromo-2,2-difluoroethanol involve the chemical reduction of specific bromodifluoroacetic acid derivatives. This approach is favored due to the availability of the starting materials and the high efficiency of the transformation. google.com

A robust and high-yield process for producing this compound involves the reduction of a bromodifluoroacetic acid derivative. google.com This method stands out for its convenience, proceeding in a single step from readily available precursors to the final alcohol product. google.com

The key precursors for this reduction pathway are derivatives of bromodifluoroacetic acid, specifically its esters and halides. google.com Ethyl bromodifluoroacetate and 2-bromo-2,2-difluoroacetyl chloride are common starting materials for this synthesis. google.compatsnap.com These precursors can be synthesized through various routes, including the oxidation and dehalogenation of polyhalogenated ethanes. For instance, difluoro dichloroethylene can be reacted with bromine to produce a dibromoethane derivative, which is then reacted with sulfur trioxide to generate 2-bromo-2,2-difluoroacetyl chloride. patsnap.com This acetyl chloride can then be used directly or converted to the corresponding ester.

The conversion of the carbonyl group in bromodifluoroacetic acid derivatives to a primary alcohol is achieved using complex metal hydride reagents. The choice of reagent is critical for achieving high selectivity and avoiding unwanted side reactions, such as the reduction of the carbon-bromine bond.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent. differencebetween.comcommonorganicchemistry.com It is particularly effective for the reduction of aldehydes and ketones. differencebetween.comaskfilo.com Its application in the synthesis of this compound is advantageous because it selectively reduces the carbonyl group of the ester or acid halide without affecting the C-Br bond. google.com This high chemoselectivity makes it possible to obtain this compound with a selectivity of approximately 100%. google.com While NaBH₄ is generally slow for reducing esters under standard conditions, its reactivity can be enhanced in mixed solvent systems (e.g., THF/methanol) or at elevated temperatures, allowing for efficient and clean conversion. commonorganicchemistry.comwordpress.comresearchgate.net

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much stronger reducing agent than NaBH₄. differencebetween.comresearchgate.net It can readily reduce a wider range of functional groups, including carboxylic acids, esters, and amides, to the corresponding alcohols or amines. askfilo.comquora.com However, its high reactivity can be a disadvantage in this specific synthesis. The strength of LiAlH₄ increases the risk of over-reduction, potentially cleaving the carbon-bromine bond, which would lead to undesired byproducts. Therefore, the milder NaBH₄ is often preferred to ensure the integrity of the bromo-difluoro- structure.

The successful synthesis of this compound relies on the careful optimization of reaction parameters to maximize yield and selectivity. Key factors include the choice of solvent, temperature, and the stoichiometry of the reducing agent.

The reduction is typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dioxane, often with the addition of a protic solvent like methanol to facilitate the reaction with NaBH₄. google.comwordpress.com Temperature control is also crucial; while some reductions can proceed at room temperature, others may require cooling to manage reactivity or heating to drive the reaction to completion. commonorganicchemistry.comscielo.br

The following table summarizes findings from a patented industrial process for the reduction of bromodifluoroacetic acid derivatives.

PrecursorReducing AgentSolventTemperatureYieldSelectivity
Ethyl BromodifluoroacetateNaBH₄Tetrahydrofuran (THF)Reflux91%~100%
Bromodifluoroacetyl ChlorideNaBH₄Tetrahydrofuran (THF)0°C to Room Temp88%High

Data derived from examples in patent US8110711B2. google.com

Reduction of Bromodifluoroacetic Acid Derivatives

Advanced and Modern Synthetic Approaches

Modern synthetic organic chemistry often employs novel reagents and reactive intermediates to construct complex molecules. One such intermediate is difluorocarbene (:CF₂).

Difluorocarbene is a versatile and highly reactive intermediate used to introduce the difluoromethylene (-CF₂-) group into various molecular scaffolds. cas.cn It can be generated from a range of precursors, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br). acs.org Difluorocarbene reacts readily with heteroatom nucleophiles and can be used to form difluoromethylated compounds. cas.cn

Despite the utility of difluorocarbene in fluorine chemistry, a direct and established synthetic route to this compound using a difluorocarbene-mediated strategy is not prominently documented in scientific literature. While methods exist for the bromo-difluoromethylation of certain electrophiles using difluorocarbene in the presence of halide ions, a specific application for the construction of this compound has not been detailed. nih.gov Therefore, this approach remains an area for potential future research rather than a currently practiced synthetic methodology.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. flinders.edu.aunih.govsemanticscholar.orgmdpi.comnih.gov While specific, published continuous flow methodologies for the dedicated synthesis of this compound are not extensively detailed in the literature, the principles of flow chemistry can be applied to existing batch syntheses to achieve significant process improvements.

A key reaction in the synthesis of this compound is the reduction of a bromodifluoroacetic acid derivative, such as ethyl bromodifluoroacetate, using a reducing agent like sodium borohydride. google.com In a continuous flow setup, this process would typically involve the precise mixing of streams of the bromodifluoroacetic acid derivative and the reducing agent in a microreactor or a tubular reactor. The high surface-area-to-volume ratio of these reactors allows for excellent temperature control, which is crucial for managing the exothermicity of the reduction reaction and minimizing the formation of byproducts. The residence time in the reactor can be precisely controlled to ensure complete conversion. Subsequent in-line quenching and purification steps can also be integrated into the flow system, potentially leading to a fully automated and continuous production process.

ParameterBatch SynthesisContinuous Flow Synthesis (Projected)
Heat Transfer Limited by vessel surface areaExcellent, due to high surface-area-to-volume ratio
Mass Transfer Dependent on stirring efficiencyRapid and efficient mixing
Safety Handling of large quantities of reagentsSmall reaction volumes at any given time
Scalability Often requires significant redevelopmentAchieved by running the system for longer or by "numbering-up" (parallelization)
Process Control Manual or semi-automatedFully automated with in-line monitoring

Photocatalytic Methods in Fluorination Reactions

Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild and environmentally benign conditions. uliege.beresearchgate.net In the context of fluorinated compounds, photocatalysis has been extensively used for the introduction of difluoroalkyl moieties into organic molecules. Reagents such as ethyl 2-bromo-2,2-difluoroacetate are frequently employed as precursors to generate difluoroacetyl radicals upon visible light irradiation in the presence of a suitable photocatalyst. researchgate.net

While the direct photocatalytic synthesis of this compound has not been prominently reported, the principles of photocatalysis could be envisioned in novel synthetic routes. For instance, a hypothetical pathway could involve the photocatalytic functionalization of a simpler C2 building block. The application of photocatalysis in the synthesis of precursors to this compound is a more immediate possibility, potentially offering milder reaction conditions and unique reactivity compared to traditional methods.

The selection of the photocatalyst is critical for the efficiency of these reactions. Iridium and ruthenium complexes, as well as organic dyes, are commonly used photocatalysts that can be activated by visible light to initiate the desired chemical transformations. uliege.be

Photocatalyst TypeExamplesTypical Applications in Fluorination
Iridium Complexes fac-Ir(ppy)₃Reductive and oxidative quenching cycles for radical generation
Ruthenium Complexes [Ru(bpy)₃]²⁺Similar applications to iridium complexes
Organic Dyes Eosin Y, Rose BengalMetal-free photocatalysis, often used in atom transfer radical addition (ATRA) reactions

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize their environmental impact. yale.edurroij.comrjpn.orgresearchgate.net The production of this compound can be evaluated and improved through the lens of these principles.

Development of Environmentally Benign Reagents and Processes

A significant advancement in the synthesis of this compound has been the move away from hazardous and expensive reagents. Early methods for its preparation involved the use of silver salts, which are costly and generate stoichiometric amounts of silver-containing waste. google.com More recent and greener approaches utilize readily available bromodifluoroacetic acid derivatives and reduce them with ate hydride complexes like sodium borohydride or lithium aluminum hydride. google.com These reagents are more cost-effective and the byproducts are generally less hazardous.

The use of safer solvents is another key aspect of green chemistry. While many syntheses of fluorinated compounds employ chlorinated solvents, research is ongoing to replace these with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). The ideal green process would utilize water as the solvent, though the solubility of the organic substrates can be a challenge. researchgate.net

Process Intensification and Scale-Up Considerations in this compound Synthesis

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. unito.itresearchgate.netresearchgate.net For the synthesis of this compound, several strategies for process intensification can be considered, particularly when scaling up the production from the laboratory to an industrial scale.

When scaling up the synthesis of this compound, several factors must be carefully considered:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and the heat of reaction is essential for designing a safe and efficient large-scale process.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving high yields and selectivities, especially in multiphasic reaction systems.

Heat Management: The reduction of bromodifluoroacetic acid derivatives is often exothermic. Effective heat removal is critical to prevent thermal runaways and the formation of impurities. Continuous flow reactors offer significant advantages in this regard. nih.gov

A patented process for the large-scale production of this compound highlights the feasibility of its industrial synthesis. google.com The use of ate hydride complexes for the reduction of bromodifluoroacetic acid derivatives is described as a process suitable for large-scale production. google.com

ConsiderationLaboratory ScaleIndustrial Scale
Primary Goal Proof of concept, synthesis of small quantitiesCost-effective, safe, and reliable production of large quantities
Equipment Glassware, batch reactorsLarge-scale reactors (batch or continuous), automated control systems
Safety Focus Personal protective equipment, fume hood useProcess safety management, hazard and operability (HAZOP) studies
Economic Drivers Reagent costRaw material cost, energy consumption, cycle time, waste disposal

Reactivity and Mechanistic Investigations of 2 Bromo 2,2 Difluoroethanol

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond in 2-bromo-2,2-difluoroethanol is a key site for nucleophilic attack. The reactivity of this bond is significantly influenced by the strong electron-withdrawing nature of the adjacent difluoromethylene (CF2) group.

Activation of the Bromine as a Leaving Group

The stability of the leaving group is a key determinant of its ability to depart. Good leaving groups are typically weak bases. Bromide ion (Br-) is a relatively weak base, making it a good leaving group in nucleophilic substitution reactions. The electron-withdrawing fluorine atoms further stabilize the transition state of the substitution reaction, thereby facilitating the departure of the bromide ion.

Mechanistically, these reactions are anticipated to proceed via a bimolecular nucleophilic substitution (SN2) pathway. This is characteristic of primary alkyl halides, and the steric hindrance around the electrophilic carbon in this compound is minimal, favoring a concerted backside attack by the nucleophile.

Stereochemical Outcomes in Substitution Processes

In reactions where a chiral center is involved, SN2 reactions are known to proceed with an inversion of stereochemistry, a phenomenon known as Walden inversion. This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. As the new bond forms, the other substituents on the carbon are pushed to the other side, much like an umbrella inverting in a strong wind.

While this compound itself is not chiral, if it were to react with a chiral nucleophile or if a chiral center were present elsewhere in the molecule, the stereochemical outcome of the substitution at the bromine-bearing carbon would be a critical consideration. For any SN2 reaction involving this compound, it is expected that the nucleophile will attack from the backside relative to the departing bromide ion. If the carbon were a stereocenter, this would result in a predictable inversion of its configuration.

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is another key functional handle that allows for a range of chemical modifications, including the formation of esters and ethers, and its conversion into a better leaving group.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. A patented process describes the production of this compound and its subsequent use as a starting material in an esterification step to produce carboxylic acid bromodifluoroethyl esters google.com. This transformation is a fundamental reaction in organic synthesis, often catalyzed by an acid or a coupling agent.

Etherification of this compound can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form an ether. Given that the Williamson ether synthesis is an SN2 reaction, it works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.orgchemistrytalk.org

Reaction TypeReagentsProduct Type
EsterificationCarboxylic Acid (or derivative)Ester
EtherificationAlkyl Halide, Strong BaseEther

Formation of Mesylated Derivatives as Intermediates

To enhance the reactivity of the hydroxyl group as a leaving group, it can be converted into a sulfonate ester, such as a mesylate or tosylate. These are excellent leaving groups because their negative charge is delocalized through resonance, making them very weak bases. The formation of a mesylate is typically achieved by treating the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine. commonorganicchemistry.commdma.chmasterorganicchemistry.com This conversion transforms the poor leaving group (hydroxide) into a very good one (mesylate), facilitating subsequent nucleophilic substitution reactions at the carbon bearing the oxygen.

While a patent has indicated that direct sulfination of this compound can be challenging, the formation of a mesylate followed by nucleophilic displacement offers a powerful two-step strategy for introducing a wide range of nucleophiles at this position. google.com

Reactivity of the Gem-Difluoroethyl Moiety

Research into the reactivity of similar gem-difluoro compounds provides insights into the potential transformations of the gem-difluoroethyl moiety in this compound. For instance, the carbon atom of a difluoromethylene group adjacent to a functional group can exhibit electrophilic character. This has been observed in the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from halothane and phenols, where the phenoxide attacks the carbon bearing the two fluorine atoms.

Inductive Effects of Fluorine on Reaction Rates

The presence of two fluorine atoms on the C-2 carbon of this compound significantly influences its reactivity through strong inductive effects. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect (a -I effect). This polarization of the C-F bonds is transmitted through the carbon skeleton, making the adjacent C-2 carbon highly electron-deficient.

This electron deficiency has several consequences for the molecule's reactivity:

Increased Electrophilicity: The inductive withdrawal by the fluorine atoms enhances the electrophilic character of the carbon backbone, influencing how it interacts with nucleophiles.

Acidity of the Hydroxyl Group: The electron-withdrawing nature of the gem-difluoro group makes the hydroxyl proton more acidic compared to its non-fluorinated counterparts. This increased acidity affects its behavior in base-mediated reactions and its capacity as a hydrogen bond donor.

Influence on Substitution Reactions: In nucleophilic substitution reactions, the inductive effect can influence the stability of intermediates. For instance, in reactions proceeding through an SN1-like mechanism, the fluorine atoms would destabilize a carbocation at the C-2 position. Conversely, in SN2 reactions, the electron-withdrawing effect can impact the energy of the transition state.

Role as a Hydrogen Bond Donor and Acidity Characterization

Fluorination of alcohols is known to enhance their strength as hydrogen-bond donors and increase their Brønsted acidity. researchgate.net The properties of this compound are consistent with this trend. The electron density is pulled away from the hydroxyl group by the two fluorine atoms, making the oxygen atom more electron-poor and the O-H bond more polarized. This results in a more partial positive charge on the hydrogen atom, thereby increasing its ability to participate in hydrogen bonding with electron-rich species.

Studies on various polyfluorinated alcohols have revealed that while Brønsted acidity is primarily dependent on the number of fluorine atoms, the hydrogen-bond donation (HBD) ability can also be sensitive to steric hindrance around the hydroxyl group. researchgate.net For this compound, the gem-difluoro and bromine substituents create a specific steric and electronic environment that modulates its interactions as both a hydrogen bond donor and a Brønsted acid in various solvent systems and reaction media. This strong proton-donor character often leads to a reduced tendency for self-association compared to less acidic alcohols. researchgate.net

Radical Reactions and Rearrangements

Visible Light-Mediated Radical Smiles Rearrangements

A significant application of this compound is its use as a precursor in visible light-mediated radical Smiles rearrangements. This modern synthetic method provides an efficient and direct pathway for introducing the valuable difluoroethanol motif into a variety of aromatic and heteroaromatic systems. nih.govdntb.gov.uanih.gov The reaction is particularly valuable in pharmaceutical and agrochemical synthesis, where the gem-difluoro group is a common structural feature. nih.gov

The process is initiated by a photocatalyst, such as [Ru(bpy)₃Cl₂], which, upon irradiation with visible light, facilitates the reductive dehalogenation of the this compound derivative. nih.gov This generates a key radical intermediate that subsequently undergoes the Smiles rearrangement. The method has been successfully applied on a preparative scale, demonstrating its industrial relevance. nih.govnih.gov This photochemical strategy represents a new synthetic disconnection that compares favorably with older, often harsher methods for installing benzylic fluorine atoms. nih.govthestephensongroup.org

The versatility of this method allows for the synthesis of a wide range of benzylic difluoroethanol motifs from readily available sulfonyl chlorides. nih.gov

Table 1: Examples of Visible Light-Mediated Radical Smiles Rearrangement

Aryl/Heteroaryl System Catalyst Loading (mol%) Scale Reference
Spirocyclic Thiophene 0.01 15 g nih.gov, nih.gov
General Aryl Systems Not specified Lab scale nih.gov
General Heteroaryl Systems Not specified Lab scale nih.gov

Oxidative Chlorination Pathways

While specific studies on the oxidative chlorination of this compound are not detailed, the reaction can be understood by considering general pathways for alkene and alcohol chlorination. Photo(electro)catalytic chlorine oxidation often proceeds through one of two main pathways, depending on the catalyst and conditions. nih.gov

Free Radical Pathway: Using conventional photoanodes like TiO₂, chloride ions are often oxidized via a single-electron transfer mechanism to form highly reactive and non-selective free chlorine radicals (˙Cl). nih.gov This pathway can lead to a mixture of products, including dichlorination and the formation of polymers, due to the high reactivity of the radical species. nih.gov

Non-Radical "Cl⁺" Pathway: Certain semiconductor photoanodes, such as hematite (α-Fe₂O₃), can facilitate a controlled, non-radical chlorine activation. nih.gov This pathway involves the formation of a species behaving as an electrophilic "Cl⁺" equivalent. This leads to highly selective reactions, such as the formation of chlorohydrins from alkenes with high faradaic efficiency and selectivity, avoiding over-oxidation or polymerization. nih.gov

In the context of this compound, an oxidative process would likely target the alcohol moiety, potentially leading to an aldehyde or carboxylic acid, with the specific outcome and selectivity depending heavily on the chosen catalytic system and its ability to direct a radical versus a non-radical pathway.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic parameters for reactions specifically involving this compound are not extensively documented in the literature. However, the reaction mechanisms in which it participates provide insight into these aspects. For instance, the visible light-mediated Smiles rearrangement is a radical chain reaction, and its kinetics would be characterized by initiation, propagation, and termination steps typical of such processes. nih.gov

Theoretical investigations into the dissociation of similar, smaller molecules often employ computational methods like Density Functional Theory (DFT) to model potential energy surfaces and calculate activation barriers for various reaction pathways. ekb.eg Such studies for this compound would be necessary to quantify the thermodynamic feasibility (e.g., reaction enthalpy) and kinetic barriers (e.g., activation energy) for its diverse reactions. The strong C-F bonds would contribute significantly to the thermodynamic profile of any reaction involving their cleavage, while the relative weakness of the C-Br bond is a key kinetic factor in initiating radical reactions.

Neighboring-Group Participation in Related Difluoroethanol Systems

Neighboring-group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with electrons from an atom or group within the same molecule. wikipedia.org This phenomenon typically accelerates reaction rates and can profoundly influence the stereochemical outcome, often resulting in retention of configuration through a double SN2 inversion mechanism. dalalinstitute.comresearchgate.net

While this compound itself contains a leaving group (bromide) and a potential participating group (hydroxyl), the concept of NGP is also highly relevant when the difluoroethanol moiety acts as a nucleophile in substitution reactions. Research on the substitution reactions of furanosyl acetals has shown that alcohols, including difluoroethanol, can act as nucleophiles. acs.org In these systems, C-2-acyloxy groups on the furanosyl ring can engage in NGP to form dioxolenium ion intermediates, which guide the stereoselectivity of the incoming alcohol nucleophile to favor 1,2-trans products. acs.org

The effectiveness of NGP is sensitive to the electronic properties of both the participating group and the nucleophile. acs.org The unique electronic character and steric profile of the difluoroethanol unit would influence its approach to such intermediates, making the study of NGP crucial for understanding and controlling stereochemistry in complex syntheses involving this building block.

Applications of 2 Bromo 2,2 Difluoroethanol As a Versatile Synthetic Building Block

Synthesis of Pharmaceutical Intermediates and Advanced Drug Candidates (Synthetic Methodologies)

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. 2-Bromo-2,2-difluoroethanol provides a direct route for introducing the valuable difluoroethoxy moiety into complex organic molecules.

Incorporation into Complex Molecular Architectures

The reactivity of the bromine atom in this compound allows for its incorporation into larger, more complex molecular frameworks. This is often achieved through reactions that displace the bromide, allowing the difluoroethanol group to be appended to a molecule of interest. This strategy is a key step in building advanced drug candidates where the presence of the -CF2CH2OH group is essential for biological activity. The hydroxyl group can be further modified, serving as a handle for subsequent synthetic transformations, thus increasing the molecular complexity and diversity of the potential drug candidates.

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net While direct Suzuki-Miyaura coupling of alkyl halides like this compound can be challenging, related methodologies provide a pathway to incorporate the difluoroethanol unit. For instance, the compound can be converted into a more suitable coupling partner, such as an organoboron or organozinc reagent.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis. nih.govresearchgate.net This method is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov To utilize this strategy, this compound could first be transformed into a corresponding boronic ester. This derivative could then be coupled with various aryl or heteroaryl halides, effectively installing the difluoroethoxy group onto aromatic systems commonly found in pharmaceuticals. nih.gov

Reaction Type Coupling Partners Catalyst System (Typical) Resulting Bond
Suzuki-MiyauraOrganoboron Compound + Organic HalidePalladium Catalyst (e.g., Pd(PPh₃)₄), BaseCarbon-Carbon
Negishi CouplingOrganozinc Compound + Organic HalidePalladium or Nickel CatalystCarbon-Carbon

This interactive table outlines typical components for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Alkylation for Introducing Difluoroethoxy Moieties

A primary application of this compound is in nucleophilic alkylation reactions. The hydroxyl group can be deprotonated by a base to form an alkoxide, which then acts as a nucleophile. This nucleophile can attack various electrophiles, but a more common strategy involves the reaction of phenols, thiols, or amines with this compound itself or a derivative.

In a typical reaction, a phenoxide (generated by treating a phenol with a base) attacks the carbon atom bearing the bromine, displacing the bromide and forming an aryl difluoroethyl ether. This method is a straightforward and widely used approach for introducing the -OCH₂CF₂Br moiety, which can be further transformed. This strategy is particularly valuable in medicinal chemistry for modifying the properties of phenolic drug molecules.

Development of Agrochemicals (Synthetic Methodologies)

The introduction of fluorine is a well-established strategy in the design of modern agrochemicals, often leading to increased efficacy and metabolic stability. nih.govresearchgate.net this compound serves as a valuable building block for creating these complex fluorinated pesticides. google.com

Design and Synthesis of Fluorinated Pesticides

In the synthesis of fluorinated pesticides, this compound can be used to introduce the difluoroethoxy group onto heterocyclic or aromatic scaffolds that are common in agrochemical active ingredients. nih.gov For example, the synthesis of novel herbicides or fungicides might involve a key step where a heterocyclic amine or phenol is alkylated with this compound. This reaction attaches the difluoroethanol moiety to the core structure, which is often crucial for the compound's biological activity and desired physicochemical properties. The bromine atom can also be a site for further chemical elaboration, allowing for the construction of more complex side chains. The gem-difluoromethylene group (-CF₂-) is a known bioisostere for ether or carbonyl groups, and its inclusion can significantly modulate the biological profile of a potential pesticide. researchgate.net

Pesticide Class Role of Fluorination Example Synthetic Step
HerbicidesEnhance binding to target enzymes, increase metabolic stability.Nucleophilic substitution with a phenoxide to form a difluoroethyl ether.
FungicidesImprove potency and spectrum of activity.Incorporation into heterocyclic systems via alkylation.
InsecticidesIncrease bioavailability and stability in the environment.Use as a building block for complex side-chain construction.

This interactive table summarizes the role of fluorination and the application of building blocks like this compound in different classes of agrochemicals.

Precursor for Fine Chemicals and Specialty Chemicals

Beyond its roles in pharmaceuticals and agrochemicals, this compound is a precursor for a variety of fine and specialty chemicals. google.com Its reactivity allows it to be converted into other useful fluorinated building blocks. For example, oxidation of the alcohol can yield bromodifluoroacetic acid or its derivatives, which are themselves versatile intermediates in organic synthesis. google.com Furthermore, it can be used in the synthesis of fluorine-containing polymers and functional materials where the unique properties imparted by the difluoro group are desired. google.com

Applications in Material Science and Polymer Chemistry

This compound serves as a key starting material for the synthesis of a range of functional materials, including fluorine-containing polymers and precursors for advanced materials. Its bifunctional nature allows for its incorporation into larger molecular architectures, imparting the desirable properties of fluorine, such as thermal stability, chemical resistance, and unique electronic characteristics.

This compound is a recognized synthetic intermediate and raw material for the production of functional materials like fluorine-containing polymers. google.com While direct polymerization of this compound is not a common approach, it serves as a precursor to monomers that can be polymerized.

One potential application is in the synthesis of poly(dioxolane) derivatives. For instance, this compound can be envisioned as a starting material for the preparation of 2,2-difluoro-1,3-dioxolane. This monomer, in turn, can undergo ring-opening polymerization to yield fluorinated polyethers. The polymerization of 1,3-dioxolane and its derivatives is a known method for producing polyethers with various functionalities. researchgate.net

Furthermore, copolymers of fluorinated dioxoles, such as 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole, with tetrafluoroethylene (TFE) are known to produce high-performance amorphous and transparent fluoropolymers. bohrium.comresearchgate.net These copolymers are valued for their applications in areas requiring high gas permeability, such as in the fabrication of gas separation membranes. researchgate.net The synthesis of such specialized monomers could potentially start from precursors derived from this compound.

Monomer Derived from this compound (Potential) Polymerization Method Resulting Polymer Class Potential Applications
2,2-difluoro-1,3-dioxolaneRing-Opening PolymerizationFluorinated PolyetherSolid Polymer Electrolytes, Gas Separation Membranes
Substituted Fluorinated DioxolanesCopolymerization with TFEAmorphous FluoropolymersOptical Materials, High-Performance Films

While the direct application of this compound in the synthesis of liquid crystal intermediates is not extensively documented in the reviewed literature, the broader class of bromodifluoroalkyl compounds is recognized for its utility in creating liquid crystal materials. beilstein-journals.org The difluoromethyl and related fluoroalkyl groups are important moieties in the design of liquid crystals due to their influence on the material's mesomorphic properties, such as clearing point and dielectric anisotropy.

Aryl gem-difluoromethyl ethers, for example, are a class of compounds used in liquid crystal formulations. beilstein-journals.org The synthesis of such molecules often involves the reaction of phenols with bromodifluoroalkyl compounds. beilstein-journals.org It is conceivable that this compound could be chemically modified to generate reagents suitable for incorporation into liquid crystal architectures.

Fluorinated compounds are of significant interest as components of electrolyte solutions for energy storage devices, particularly lithium-ion batteries. researchgate.netmdpi.comgoogle.com The introduction of fluorine into electrolyte solvents and additives can enhance their thermal stability, oxidative resistance, and ability to form a stable solid electrolyte interphase (SEI) on the electrode surfaces. researchgate.net A stable SEI is crucial for the long-term cycling performance and safety of lithium-ion batteries.

Derivatives of this compound could potentially be developed as novel electrolyte additives. For instance, fluorinated ethers and esters are classes of compounds that have been investigated for this purpose. google.comgoogle.com this compound could serve as a starting material for the synthesis of such fluorinated molecules. For example, reaction with an acyl chloride could yield a 2,2-difluoroethyl ester, a class of compound that has been explored for use in electrolyte formulations. google.com

Potential Derivative of this compound Target Application in Energy Storage Function
Fluorinated EtherElectrolyte Co-solvent/AdditiveEnhance thermal and electrochemical stability
2,2-difluoroethyl acetate/propionateElectrolyte Co-solvent/AdditiveImprove SEI formation and battery performance
Fluorinated SulfonateAdditive for Polymer ElectrolytesEnhance ionic conductivity and stability

Development as a Reagent in Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com Its utility stems from its ability to introduce the difluoroethyl moiety into a target molecule. The presence of the gem-difluoromethylene group (CF2) is a common strategy in medicinal and agricultural chemistry to improve the physicochemical properties of a compound, such as metabolic stability and lipophilicity. researchgate.net

The reactivity of this compound is centered around the carbon-bromine bond and the hydroxyl group. The closely related ethyl 2-bromo-2,2-difluoroacetate is known to undergo radical addition reactions to alkenes and alkynes. researchgate.net This suggests that this compound could also be a source of the 2,2-difluoroethyl radical under appropriate conditions.

Furthermore, this compound can be used as a precursor for the synthesis of 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salts. google.com These compounds have applications as photoacid generators in chemically amplified resist materials used in the microelectronics industry. google.com The synthesis involves a multi-step process starting with the esterification of the hydroxyl group of this compound, followed by sulfination and oxidation. google.com

Reaction Type Reagent/Substrate Product Class Significance/Application
Radical AdditionAlkenes/AlkynesDifluoroethylated compoundsIntroduction of CF2CH2OH moiety for pharmaceuticals/agrochemicals
Esterification, Sulfination, OxidationCarboxylic acids/acid halides, sulfinating agents, oxidizing agents2-Alkylcarbonyloxy-1,1-difluoroethanesulfonic acid saltsPhotoacid generators for microelectronics
Nucleophilic SubstitutionNucleophilesEthers, esters, etc.Synthesis of diverse functionalized difluoroethyl compounds

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 2-bromo-2,2-difluoroethanol, with ¹H, ¹³C, and ¹⁹F NMR each offering unique insights into the molecule's atomic arrangement and electronic environment.

¹H NMR for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the structure and assessing the purity of this compound. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule. For this compound (BrCF₂CH₂OH), the spectrum is expected to show distinct signals for the methylene (-CH₂-) and hydroxyl (-OH) protons.

The methylene protons, being adjacent to the electron-withdrawing difluoromethyl group, would appear as a triplet due to coupling with the two equivalent fluorine atoms. The hydroxyl proton typically appears as a singlet, though its chemical shift can be variable and influenced by factors such as solvent and concentration. The integration of these signals provides a quantitative measure of the relative number of protons, confirming the structural integrity and purity of the sample.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-~3.9Triplet (t)³JHF ≈ 13
-OHVariableSinglet (s)-

Note: Predicted values are based on typical ranges for similar structural motifs.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to analyze the carbon framework of this compound. The spectrum reveals two distinct signals corresponding to the two carbon atoms in the molecule, C1 (-CH₂OH) and C2 (-CBrF₂).

The chemical shift of each carbon is influenced by its bonding environment. The carbon atom bonded to the electronegative bromine and fluorine atoms (C2) is expected to resonate at a lower field (higher ppm value) compared to the carbon of the methylene group (C1). Furthermore, the signal for C2 will exhibit coupling to the two fluorine atoms, resulting in a triplet. This information is crucial for confirming the connectivity of the carbon skeleton. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C1 (-CH₂OH)~60-70Triplet (t)²JCF ≈ 20-30
C2 (-CBrF₂)~110-120Triplet (t)¹JCF ≈ 280-300

Note: Predicted values are based on typical ranges for similar fluorinated and brominated compounds.

¹⁹F NMR for Mechanistic Insights and Fluorine Environment Studies

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for studying fluorinated compounds like this compound. wikipedia.orgnih.gov It provides detailed information about the electronic environment of the fluorine atoms and can be used to gain mechanistic insights into reactions involving this compound.

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal would appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal provides a fingerprint for the -CBrF₂ group. huji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AtomsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CBrF₂ -~ -60 to -70Triplet (t)³JFH ≈ 13

Note: Chemical shifts are referenced to a standard such as CFCl₃. Predicted values are based on typical ranges for similar gem-difluoro compounds.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of similar intensity.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. youtube.com For this compound, alpha-cleavage would involve the breaking of the C-C bond, leading to the formation of [CH₂OH]⁺ (m/z = 31) and [CBrF₂]⁺ fragments. The observation of these and other fragment ions helps to confirm the molecular structure. whitman.edulibretexts.org

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zIon FragmentDescription
160/162[C₂H₃BrF₂O]⁺Molecular ion (M, M+2)
142/144[C₂H₂BrF₂]⁺Loss of H₂O
131/133[CBrF₂]⁺Alpha-cleavage
31[CH₂OH]⁺Alpha-cleavage

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound, ensuring its purity. Reversed-phase HPLC is a common method for the analysis of polar organic compounds. sielc.comsielc.com

A suitable HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net The retention time of the compound under specific chromatographic conditions serves as a key identifier. By comparing the peak area of the sample to that of a known standard, the concentration and purity of this compound can be accurately determined.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The IR spectrum would show characteristic absorption bands corresponding to the O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the methylene group (around 2850-3000 cm⁻¹), and strong C-F stretching vibrations (in the 1000-1200 cm⁻¹ region). The C-Br stretching frequency is expected to appear in the lower wavenumber region (around 500-600 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination

As of the latest available scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state material. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis provides unambiguous information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice.

Were such a study to be conducted on this compound, it would provide critical insights into its solid-state properties. Key information that would be elucidated includes:

Molecular Conformation: The precise gauche or anti conformation of the C-C bond and the orientation of the hydroxyl group relative to the rest of the molecule would be determined.

Intermolecular Interactions: The analysis would reveal the nature and geometry of intermolecular forces, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. These interactions are fundamental to the packing of molecules in the crystal and influence physical properties like melting point and solubility.

Crystal Packing: The efficiency and arrangement of how individual molecules of this compound pack together to form the crystal lattice would be detailed.

Without experimental data, a hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be generated from such an analysis. This data is for representative purposes only and does not reflect actual experimental findings.

Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Empirical FormulaC₂H₃BrF₂O
Formula Weight160.95 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.15
b (Å)8.25
c (Å)11.30
α (°)90
β (°)98.5
γ (°)90
Volume (ų)567.4
Z (molecules per unit cell)4

Theoretical and Computational Studies on 2 Bromo 2,2 Difluoroethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Bromo-2,2-difluoroethanol. These calculations provide data on molecular orbital energies, charge distribution, and various reactivity descriptors.

The electronic properties of this compound are heavily influenced by the presence of highly electronegative fluorine atoms and the bromine atom. These substituents induce a significant dipole moment and affect the electron density distribution across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values derived from typical DFT calculations for similar halogenated ethanols and should be considered illustrative.)

PropertyValue
HOMO Energy-11.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap10.7 eV
Dipole Moment2.5 D

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and electrophilicity index, offer quantitative measures of the molecule's reactivity. The presence of the bromine atom provides a potential site for nucleophilic attack, while the electron-withdrawing nature of the fluorine atoms can influence the acidity of the hydroxyl proton.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the conformational landscape and intermolecular interactions of this compound. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

The conformational preferences of this compound are determined by the interplay of steric and electronic effects. Rotation around the C-C bond leads to different conformers, such as gauche and anti-arrangements of the bromine and hydroxyl groups. The relative stability of these conformers can be assessed by calculating their potential energy. Intramolecular hydrogen bonding between the hydroxyl group and the halogen atoms can also play a role in stabilizing certain conformations, a phenomenon observed in other halogenated alcohols. acs.org

Table 2: Relative Energies of this compound Conformers (Note: These are hypothetical values for illustrative purposes, based on general principles of conformational analysis of halogenated ethanols.)

ConformerDihedral Angle (Br-C-C-O)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.2

MD simulations also provide insights into the intermolecular interactions in the condensed phase. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. The fluorine and bromine atoms can also participate in weaker halogen bonding interactions. These interactions are crucial in determining the bulk properties of the substance, such as its boiling point and solubility.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and for characterizing the transition states of these reactions.

Reactions of this compound can proceed through various pathways, including nucleophilic substitution at the carbon bearing the bromine atom, or reactions involving the hydroxyl group. Computational studies can map out the potential energy surface for these reactions, identifying the minimum energy pathways and the structures of the transition states. For instance, in a substitution reaction, the energy barrier for the approach of a nucleophile and the departure of the bromide ion can be calculated. Radical reactions involving the cleavage of the C-Br bond are also an important area of investigation, with studies on similar compounds like alkyl 2-bromo-2,2-difluoroacetates providing valuable mechanistic insights. researchgate.netnih.gov

While specific catalytic cycles involving this compound are not extensively documented in the literature, computational studies can be used to propose and evaluate potential catalytic processes. For example, the dehydration of this compound to form a bromo-difluoro-ethene could be catalyzed by an acid. Computational modeling can elucidate the steps of such a catalytic cycle, including the initial protonation of the hydroxyl group, the formation of a carbocation intermediate, and the final elimination step. The role of the catalyst in lowering the activation energy of each step can be quantified.

The solvent can have a significant impact on the rates and mechanisms of reactions involving this compound. libretexts.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions that involve the formation of charged intermediates or transition states, polar solvents are expected to have a pronounced effect. For instance, in an SN1 type reaction, a polar protic solvent would stabilize the carbocation intermediate and the leaving bromide ion, thereby accelerating the reaction. In contrast, for an SN2 reaction, the effect of the solvent is more complex and depends on the nature of the nucleophile and the solvation of the reactants versus the transition state. Computational studies can quantify these solvent effects by calculating reaction barriers in different solvent environments.

Structure-Property Relationship Studies (Non-Biological Focus)

Theoretical studies can establish quantitative structure-property relationships (QSPR) for this compound and related compounds. These studies aim to correlate the molecular structure with various physical and chemical properties.

The presence and arrangement of the halogen atoms in this compound significantly influence its properties. For example, the high electronegativity of the fluorine atoms leads to a more polar molecule with a higher boiling point compared to its non-fluorinated analog. The polarizability of the bromine atom also contributes to intermolecular forces.

Table 3: Predicted Physicochemical Properties of Halogenated Ethanols (Note: These values are for comparative illustration and are based on general trends observed in halogenated compounds.)

CompoundMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)Dipole Moment (D) (Predicted)
Ethanol (B145695)46.07781.7
2-Bromoethanol124.961492.2
2,2-Difluoroethanol82.05962.1
This compound160.941252.5

By systematically varying the substituents on the ethanol backbone and calculating the resulting properties, QSPR models can be developed. These models can then be used to predict the properties of other, yet to be synthesized, halogenated ethanols. Such studies are valuable in materials science for designing compounds with specific desired properties, such as tailored solubility, viscosity, or thermal stability.

Q & A

Q. Key Factors Affecting Yield

MethodSolventTemperatureCatalystPressureYield
NaBH₄ ReductionEthanol0°CNoneN/A98.1%
Ru-Catalyzed HydrogenationWater140°CRu/ZrO₂·xH₂O2.8 MPa51%

The sodium borohydride method offers higher yields but requires stoichiometric reducing agents, while catalytic hydrogenation is greener but less efficient. Solvent polarity and catalyst stability under high-pressure conditions significantly impact hydrogenation efficiency .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR can confirm substitution patterns and fluorine/bromine integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and isotopic patterns for Br/F .
  • Chromatography : GC-MS or HPLC with UV/fluorescence detection monitors purity, especially when synthesizing derivatives (e.g., esters like ethyl 2-bromo-2,2-difluoroacetate) .

Advanced Tip : For trace impurities, tandem MS (MS/MS) or 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals caused by fluorine’s strong electronegativity .

What role does this compound serve as an intermediate in agrochemical or pharmaceutical synthesis?

Basic Research Focus
this compound is a key precursor for:

  • Herbicides : Used in the synthesis of penoxsulam, where it reacts with 2-fluoro-6-(trifluoromethyl)aniline to form intermediates .
  • Pharmaceuticals : Its bromine and fluorine substituents enhance lipophilicity and metabolic stability in drug candidates .

Methodological Insight : The bromine atom facilitates nucleophilic substitution (e.g., with amines or thiols), while fluorine modulates electronic effects and binding affinity .

What challenges exist in scaling up catalytic hydrogenation of ethyl difluoroacetate, and how can catalyst deactivation be mitigated?

Advanced Research Focus
The Ru/ZrO₂·xH₂O system shows 51% yield under lab conditions, but scaling faces issues:

  • Catalyst Deactivation : Leaching of Ru under high-pressure H₂ or acidic byproducts (e.g., HF) reduces activity .
  • Mitigation Strategies :
    • Support Modification : ZrO₂ doping with CeO₂ improves stability by neutralizing acidic sites.
    • Batch Reactor Optimization : Gradual H₂ pressure ramping minimizes catalyst sintering.

Data Contradiction : Lower yields in hydrogenation vs. NaBH₄ reduction highlight trade-offs between atom economy (catalysis) and practicality (stoichiometric agents) .

How do electron-withdrawing substituents (Br/F) influence this compound’s reactivity in radical or photoredox reactions?

Q. Advanced Research Focus

  • Radical Stabilization : The C-Br bond’s low bond dissociation energy (∼65 kcal/mol) facilitates homolytic cleavage under UV light or with photoredox catalysts (e.g., Ru(bpy)₃²⁺) .
  • Fluorine Effects : The strong C-F dipole polarizes adjacent bonds, enhancing electrophilicity at the brominated carbon for cross-coupling or SN2 reactions .

Experimental Design : Use EPR spectroscopy to detect radical intermediates in photoredox reactions with Ru(bpy)₃²⁺ .

How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Advanced Research Focus
Discrepancies in yields (e.g., 98.1% vs. 51% for NaBH₄ vs. Ru catalysis ) arise from:

  • Reaction Medium : Protic solvents (ethanol/water) stabilize intermediates differently.
  • Catalyst Characterization : Use XPS or TEM to verify Ru nanoparticle dispersion on ZrO₂, which affects active sites.

Q. Resolution Workflow :

Reproduce reactions with strict control of moisture/O₂ levels.

Benchmark against alternative catalysts (e.g., Pd/C or Ir complexes) .

Perform kinetic studies to identify rate-limiting steps (e.g., H₂ activation vs. substrate adsorption).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.